2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 445.54 g/mol. This compound is characterized by its unique structure, which includes a thioether linkage and a nitrophenyl acetamide moiety. It is often utilized in various scientific research applications due to its potential biological activity and structural properties.
The compound can be sourced from chemical suppliers such as BenchChem and PubChem, where detailed information regarding its synthesis, properties, and potential applications can be found.
The synthesis of 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide involves several steps:
The synthesis pathways may vary depending on the specific substituents and desired properties of the final product .
The molecular structure of 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C21H27N5O4S/c1-3-24(4-2)12-13-25-18-7-5-6-17(18)20(23-21(25)28)31-14-19(27)22-15-8-10-16(11-9-15)26(29)30/h8-11H,3-7,12-14H2,1-2H3,(H,22,27)
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
These representations provide insight into the compound's connectivity and stereochemistry.
The compound is expected to participate in various chemical reactions typical of thiazole derivatives:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds .
The mechanism of action for 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is not fully elucidated but may involve:
Data on specific interactions or pathways remains limited and would benefit from further research .
The compound is typically characterized by:
Key chemical properties include:
Purity levels are generally around 95%, which is crucial for research applications. Stability studies would also be important to assess degradation under various conditions.
The primary applications of 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide include:
Further exploration into its biological activity could lead to significant advancements in drug development strategies targeting various diseases .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8